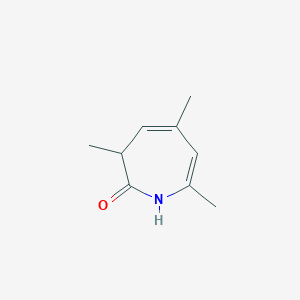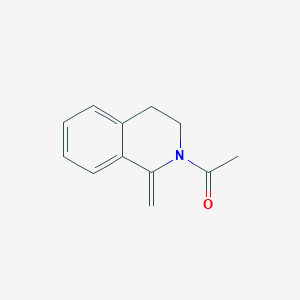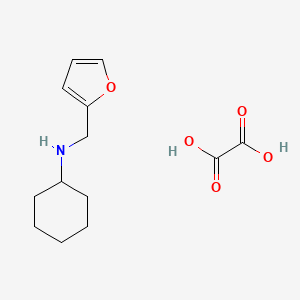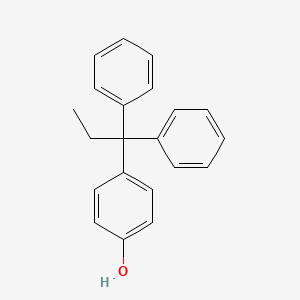
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is an organic compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol . It is commonly used as a building block in chemical probe synthesis due to its trifunctional nature, containing a light-activated benzophenone, an alkyne tag, and an aldehyde synthetic handle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde can be synthesized by reacting benzaldehyde with propargyl alcohol in the presence of a catalyst at an appropriate temperature . This reaction typically involves the formation of an ether linkage between the benzaldehyde and the propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The alkyne tag can participate in click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne tag.
Major Products Formed
Oxidation: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
Reduction: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl alcohol.
Substitution: Various triazole derivatives formed via click chemistry.
Aplicaciones Científicas De Investigación
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is used extensively in scientific research due to its multifunctional nature . Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and chemical probes.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde involves its ability to form covalent bonds with biological targets upon activation by UV light . The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the study of molecular interactions and pathways.
Comparación Con Compuestos Similares
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and an aldehyde handle . Similar compounds include:
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid instead of an aldehyde.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a different substitution pattern.
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of an aldehyde.
These compounds share similar functionalities but differ in their specific chemical groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C17H12O3 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
4-(4-prop-2-ynoxybenzoyl)benzaldehyde |
InChI |
InChI=1S/C17H12O3/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10,12H,11H2 |
Clave InChI |
ZBICYSNRNBRDBB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)


![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)





![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)


